![molecular formula C24H18ClFN2O3 B3035199 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione CAS No. 303986-11-0](/img/structure/B3035199.png)
2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione
Overview
Description
2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, including 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, are known for their widespread pharmacological importance. Research indicates the biological potentials of Isoquinoline (ISOQ) derivatives in addressing various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and others. These derivatives serve as a crucial reference for global researchers, providing inspiration for developing novel low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Biological Effects of Similar Substances
Studies on substances similar to 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, have shown a variety of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects, which can be modulated by structural changes. This review paper provides comprehensive information on the biological activities of these compounds, offering a thorough understanding of their potential in scientific research (Waisser & Kubicová, 1993).
Practical Synthesis for Medicinal Purposes
The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which are structurally similar to 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, plays a crucial role in the manufacturing of medicinal materials. Research has been directed towards developing practical methods for synthesizing these compounds, addressing the challenges associated with cost and safety, and improving the yield and purity for large-scale production (Qiu et al., 2009).
Naphthoquinone Derivatives and Pharmacology
Research on naphthoquinone derivatives, such as 7-Methyljugulone (7-MJ), provides insights into their pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The review of these compounds highlights their importance in pharmacology, shedding light on their hemi-synthesis and serving as a starting point for future research (Mbaveng & Kuete, 2014).
properties
IUPAC Name |
2-benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c25-21-11-6-12-22(26)20(21)15-31-27-13-19-17-9-4-5-10-18(17)23(29)28(24(19)30)14-16-7-2-1-3-8-16/h1-13,19H,14-15H2/b27-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAALPYTZIVBL-UVHMKAGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N/OCC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.